

# Physicochemical Properties of Tenofovir Alafenamide-d6: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Tenofovir Alafenamide-d6** (TAF-d6), a deuterated isotopologue of Tenofovir Alafenamide (TAF). While specific experimental data for the deuterated form is limited, the physicochemical properties are expected to be nearly identical to the non-deuterated parent compound. This document summarizes key quantitative data, details relevant experimental protocols for their determination, and provides visual representations of its metabolic pathway and a general experimental workflow.

### **Core Physicochemical Data**

The following table summarizes the known physicochemical properties of Tenofovir Alafenamide. These values are considered to be representative of **Tenofovir Alafenamide-d6**.



Property	Value	Source
Chemical Name	propan-2-yl-1,1,1,3,3,3-d6 ((S)- ((((R)-1-(6-amino-9H-purin-9- yl)propan-2-yl)oxy)methyl) (phenoxy)phosphoryl)-L- alaninate	[1]
Molecular Formula	C21H23D6N6O5P	[2][3][4]
Molecular Weight	482.51 g/mol	[2][3][5]
Melting Point	>119°C (decomposes)	[6][7]
Solubility	Soluble in Methanol and DMSO.[2][8] Aqueous solubility of the non-deuterated form is 4.86 mg/mL at 20°C.[9] Another source indicates solubility in H <sub>2</sub> O at 6.67 mg/mL (with sonication) and in PBS at 40 mg/mL (with sonication). [10]	
pKa	3.96 (for non-deuterated form)	[9]
LogP	1.6 (for non-deuterated form)	[9]

### **Experimental Protocols**

Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard approaches in pharmaceutical sciences.

### **Solubility Determination (Shake-Flask Method)**

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[11]

• Preparation: An excess amount of **Tenofovir Alafenamide-d6** is added to a flask containing a buffer solution of a specific pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological



conditions).[12]

- Equilibration: The flask is sealed and agitated in a temperature-controlled environment
  (typically 37 ± 1 °C) for a sufficient period to reach equilibrium.[12] This can often be 24
  hours or more, and preliminary studies may be needed to determine the exact time.[11][13]
- Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated by centrifugation or filtration.[14]
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[11]
- Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[12]

### pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and straightforward method for determining the ionization constant (pKa) of a substance.[15][16]

- Sample Preparation: A precise amount of Tenofovir Alafenamide-d6 is dissolved in a suitable solvent, often a co-solvent system if aqueous solubility is low, to a known concentration (e.g., 1 mM).[15] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCI.[15]
- Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with nitrogen to remove dissolved carbon dioxide.[15]
- Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.[15]
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the equivalence point. The pKa can be determined from the pH at the half-equivalence point, in accordance with the Henderson-



Hasselbalch equation.[17] The experiment is typically repeated multiple times for accuracy. [15]

### **LogP Determination (Shake-Flask Method)**

The partition coefficient (LogP) between n-octanol and water is a key indicator of a drug's lipophilicity and can be determined using the shake-flask method.[18][19]

- Phase Preparation: Equal volumes of n-octanol and a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by mixing and then allowing them to separate.[20]
- Partitioning: A known amount of **Tenofovir Alafenamide-d6** is dissolved in one of the
  phases (usually the one in which it is more soluble). This solution is then mixed with an equal
  volume of the other pre-saturated phase in a flask.
- Equilibration: The mixture is agitated for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.[19]
- Phase Separation: The mixture is then centrifuged to ensure complete separation of the noctanol and aqueous layers.
- Quantification: The concentration of the compound in each phase is measured using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[20]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[21]

## Visualizations Metabolic Activation Pathway

Tenofovir Alafenamide is a prodrug that requires intracellular activation to exert its antiviral effect.[22][23] The following diagram illustrates the key steps in its metabolic pathway.



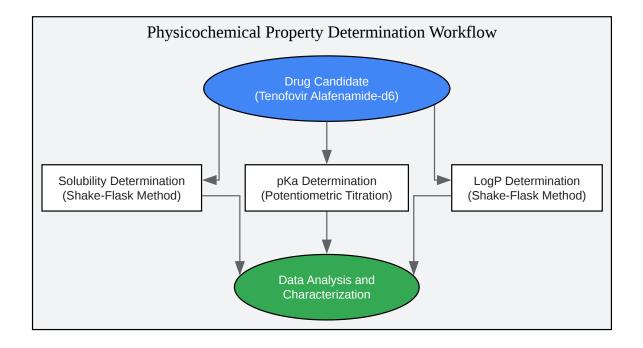


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Caption: Intracellular metabolic activation pathway of Tenofovir Alafenamide.

## **Experimental Workflow for Physicochemical Property Determination**

The logical flow for determining the key physicochemical properties of a drug candidate like **Tenofovir Alafenamide-d6** is depicted below.



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Caption: General experimental workflow for physicochemical characterization.

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